molecular formula C17H17N3O3S B5750083 N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

カタログ番号 B5750083
分子量: 343.4 g/mol
InChIキー: ULYXVHKJDJVGFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1-(3-cyanophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, also known as CRMP2 inhibitor, is a chemical compound that has shown potential in various scientific research applications. This compound has gained significant attention due to its ability to inhibit the activity of CRMP2, a protein that plays a crucial role in the development and function of the nervous system.

作用機序

N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a protein that plays a crucial role in the development and function of the nervous system. It is involved in the regulation of axonal growth, guidance, and branching. The inhibition of N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide activity by N-1-(3-cyanophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide leads to the disruption of the microtubule assembly, which is essential for axonal growth and guidance. This disruption ultimately leads to the inhibition of axonal growth and branching, which is beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-1-(3-cyanophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and reduce the severity of symptoms in animal models of neurological disorders. Additionally, it has been shown to reduce the levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as multiple sclerosis.

実験室実験の利点と制限

One of the main advantages of N-1-(3-cyanophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide is its specificity for N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. This specificity allows for the selective inhibition of N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide activity without affecting other microtubule-associated proteins. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in lab experiments.

将来の方向性

There are several future directions for the research of N-1-(3-cyanophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is the development of more soluble analogs of this compound. Another potential direction is the investigation of the effects of this compound on other microtubule-associated proteins. Additionally, the potential of this compound in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis should be explored. Finally, the development of more efficient synthesis methods for this compound may lead to its wider use in scientific research.

合成法

The synthesis of N-1-(3-cyanophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide involves several steps. The first step is the reaction of 3-cyanobenzaldehyde with N-methylglycine to form N-1-(3-cyanophenyl)-N2-methylglycinamide. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of triethylamine to form N-1-(3-cyanophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide. The final product is obtained by recrystallization from a suitable solvent.

科学的研究の応用

N-1-(3-cyanophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The inhibition of N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide activity by N-1-(3-cyanophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide has been shown to improve cognitive function and reduce the severity of symptoms in animal models of these diseases.

特性

IUPAC Name

N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13-6-8-16(9-7-13)24(22,23)20(2)12-17(21)19-15-5-3-4-14(10-15)11-18/h3-10H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYXVHKJDJVGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。